Methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a complex structure that includes a pyrazole ring, a piperidine moiety, and halogenated aromatic components, which contribute to its biological activity.
This compound can be classified as a pyrazole derivative and is of interest due to its potential pharmacological properties. The specific chemical identity can be referenced by its CAS number, which is 1396781-79-5. It is synthesized through various chemical reactions involving piperidine and chlorinated aromatic compounds, indicating its relevance in organic synthesis and drug discovery.
The synthesis of methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is C17H19ClF N3O2. The structure includes:
The molecular weight is approximately 345.8 g/mol. Structural representation can be visualized using SMILES notation: O=C(c1cn[nH]c1C(=O)OC)Cc1c(F)cccc1Cl
.
Methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound for enhanced biological activity or specificity.
The mechanism of action for methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is not fully elucidated but may involve:
Further studies are necessary to clarify its specific targets within biological systems.
The physical properties of methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture.
Methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has potential applications in:
Its unique structure makes it a candidate for further exploration in medicinal chemistry and drug design.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: